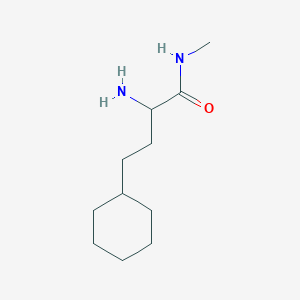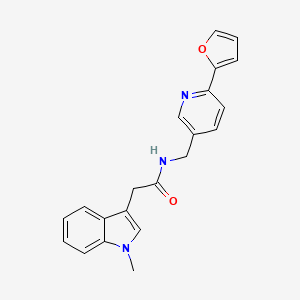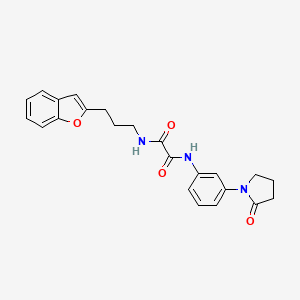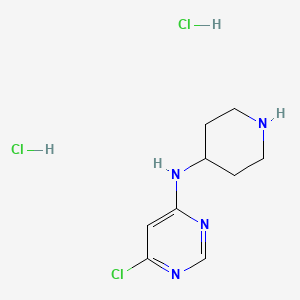![molecular formula C23H17ClN4O3S B2916342 3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251551-18-4](/img/no-structure.png)
3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Compound X involves several steps. One common approach is based on the Fiesselmann thiophene synthesis . Initially, the Friedel–Crafts acylation of (hetero)arenes with easily accessible 3-chlorobenzo[b]thiophene-2-carbonyl chlorides is performed to yield 3-chloro-2-(hetero)aroylbenzo[b]thiophenes . Subsequently, these ketones are treated with methyl thioglycolate in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and calcium oxide powder or successively with sodium sulfide and an alkylating agent containing a methylene active component. This process leads to the formation of the desired benzo[b]thieno[2,3-d]thiophene derivatives. Similar benzo[4,5]selenopheno[3,2-b]thiophene derivatives can also be prepared using 3-bromobenzo[b]selenophen-2-yl substrates .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research in this area often explores the synthesis of thienopyrimidine derivatives and their structural characterization through various techniques. For example, studies have detailed the synthesis of thieno[2,3-d]pyrimidine compounds through reactions involving different amines and conditions, resulting in a range of products including pyrimidines and acetoacetamides (Kinoshita et al., 1989)[https://consensus.app/papers/ring-clreavage-reaction-3oxazine2-43hdione-derivatives-kinoshita/10d0e227546651e7bb38435ff097682b/?utm_source=chatgpt]. Additionally, the synthesis and reactions of polynuclear heterocycles involving azolothienopyrimidines and thienothiazolopyrimidines have been investigated to produce biologically active compounds (El-Gazzar et al., 2006)[https://consensus.app/papers/synthesis-reactions-polynuclear-heterocycles-elgazzar/87dc7cee65525081a25579624d8a6ea2/?utm_source=chatgpt].
Biological Activities
A significant area of interest is the exploration of the biological activities of thienopyrimidine derivatives. These compounds have been studied for their potential as antimicrobial, anticancer, and enzyme inhibitory agents. For instance, synthesis and antimicrobial activity studies of substituted thienopyrimidines have been conducted to identify compounds with potential antibacterial properties (More et al., 2013)[https://consensus.app/papers/synthesis-substituted-thienopyrimidines-their-more/ccb2186d57285d96bc6843c1fa49650b/?utm_source=chatgpt]. Furthermore, some novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety have shown promising radioprotective and antitumor activities (Alqasoumi et al., 2009)[https://consensus.app/papers/antitumor-activity-some-novel-amino-acids-imidazoles-alqasoumi/e508df5b2a5452ca89b2d4ec9c101441/?utm_source=chatgpt].
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the 4-chlorophenyl and 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl substituents.", "Starting Materials": [ "2-Amino-4-chlorobenzoic acid", "2,4-dichloro-5-nitropyrimidine", "Thiophene-2,5-dicarboxylic acid", "3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Dimethylformamide", "N,N-Dimethylacetamide", "N,N-Dimethylformamide dimethyl acetal", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Diisopropylethylamine", "N,N-Dimethylaminopyridine", "Methanesulfonic acid", "Acetic anhydride", "Chloroform", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Synthesis of 2-amino-4-chlorobenzoic acid from 4-chloroaniline via diazotization and hydrolysis", "Synthesis of 2,4-dichloro-5-nitropyrimidine from 2,4-dichloropyrimidine and sodium nitrite", "Synthesis of thiophene-2,5-dicarboxylic acid from thiophene-2-carboxylic acid via Vilsmeier-Haack reaction", "Synthesis of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde from 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid via acid-catalyzed dehydration", "Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione from 2-amino-4-chlorobenzoic acid, 2,4-dichloro-5-nitropyrimidine, and thiophene-2,5-dicarboxylic acid via Suzuki-Miyaura coupling, reduction with sodium borohydride, and acid-catalyzed cyclization", "Synthesis of 3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione from thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde via reductive amination with sodium borohydride and N,N-Dimethylformamide dimethyl acetal, followed by coupling with 4-chlorobenzyl bromide using N,N'-Dicyclohexylcarbodiimide and diisopropylethylamine as coupling agents, and finally deprotection of the oxadiazole using methanesulfonic acid and acetic anhydride" ] } | |
Numéro CAS |
1251551-18-4 |
Formule moléculaire |
C23H17ClN4O3S |
Poids moléculaire |
464.92 |
Nom IUPAC |
3-(4-chlorophenyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17ClN4O3S/c1-13-3-4-15(11-14(13)2)21-25-19(31-26-21)12-27-18-9-10-32-20(18)22(29)28(23(27)30)17-7-5-16(24)6-8-17/h3-11H,12H2,1-2H3 |
Clé InChI |
JUQYCRDGVBYTGX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-chloro-2-methoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2916265.png)

![N-(3,4-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2916271.png)





![3-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2916280.png)
![2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2916281.png)